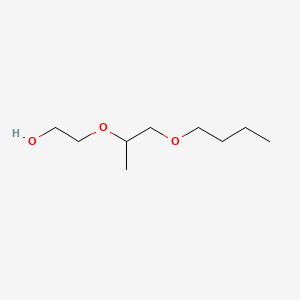
PPG-26-buteth-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPG-26-buteth-26 is a useful research compound. Its molecular formula is C9H20O3 and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hair Care Products
PPG-26-buteth-26 functions as a hair conditioner , improving hair body and suppleness. Its ability to enhance the texture of hair makes it a common ingredient in shampoos, conditioners, and styling products. The compound contributes to a smoother feel and increased manageability, which is particularly beneficial for chemically treated or damaged hair .
Skin Care Products
In skin care formulations, this compound serves as an emulsifier that helps blend water and oil-based ingredients. This property is crucial for creating stable creams and lotions that maintain their consistency over time. Additionally, it acts as a surfactant, aiding in cleansing formulations by reducing surface tension, which allows for better spreadability on the skin .
Makeup Products
The compound is also used in makeup formulations such as foundations and primers. Its ability to improve the texture and application of products makes it valuable for achieving a smooth finish. This compound can be found in products like eyeliners and eye shadows, where it helps maintain product stability and enhances wearability .
Safety Evaluations
The Cosmetic Ingredient Review (CIR) Expert Panel has extensively evaluated this compound for safety in cosmetic use. The panel concluded that this ingredient is safe when formulated to avoid irritation. Clinical studies showed no significant skin irritation or sensitization associated with its use, supporting its inclusion in various cosmetic products .
Toxicological Data
Toxicological studies indicate that this compound exhibits low acute toxicity levels. For instance, in acute oral toxicity studies conducted on rats, the LD50 (lethal dose for 50% of the population) was greater than 5 g/kg, indicating a relatively low risk upon ingestion . Furthermore, inhalation studies have shown no significant adverse effects at relevant exposure levels.
Long-term Studies
Long-term studies have not indicated any carcinogenic potential for this compound. In chronic feeding studies involving rats, no significant differences were observed in the incidence of tumors or other lesions compared to control groups . These findings reinforce the safety profile of this compound for use in cosmetics.
Comparative Analysis with Other PPG Compounds
| Compound Name | Primary Use | Safety Assessment Summary | LD50 (g/kg) |
|---|---|---|---|
| PPG-9-buteth-12 | Hair conditioner | Safe as used; no significant irritation | >5 |
| PPG-12-buteth-16 | Skin conditioner | Safe; no significant irritation | >5 |
| This compound | Hair & skin formulations | Safe; no significant irritation | >5 |
| PPG-28-buteth-35 | Emulsifier | Safe; no significant irritation | >5 |
Propiedades
Número CAS |
9065-63-8 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(1-butoxypropan-2-yloxy)ethanol |
InChI |
InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
AAOFEMJZTYQZRH-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)OCCO |
SMILES canónico |
CCCCOCC(C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















